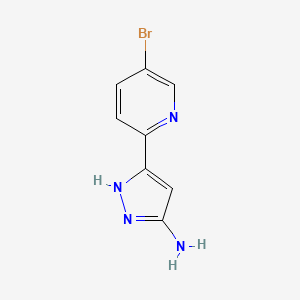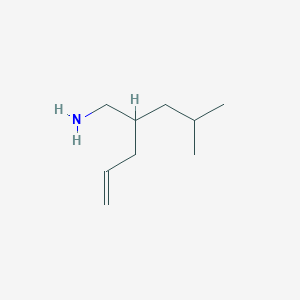
4-(Aminomethyl)-6-methylhept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-6-methylhept-1-ene is an organic compound with a unique structure that includes an aminomethyl group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methylhept-1-ene can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides under basic conditions . Another method includes the reduction of nitriles or amides to obtain the desired amine . These reactions typically require catalysts and specific reaction conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using ammonia or primary amines. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-6-methylhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve halides or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4-(Aminomethyl)-6-methylhept-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-6-methylhept-1-ene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and interact with various enzymes or receptors, influencing biological processes . The exact pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-Aminocoumarin derivatives: Used in organic synthesis and medicinal chemistry.
4-Aminopyridine: Acts by blocking voltage-gated potassium channels.
Uniqueness
4-(Aminomethyl)-6-methylhept-1-ene is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications across various fields. Its aminomethyl group provides a versatile site for chemical modifications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
2-(2-methylpropyl)pent-4-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7,10H2,2-3H3 |
Clé InChI |
BPCCVNJHNPRWNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC=C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


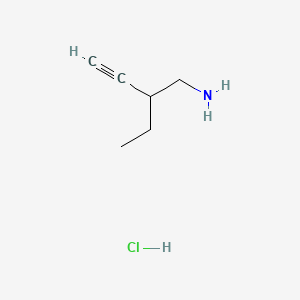
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
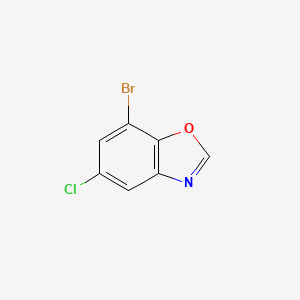
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
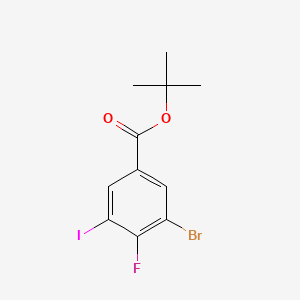
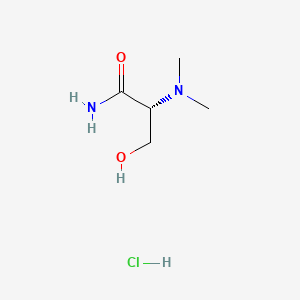
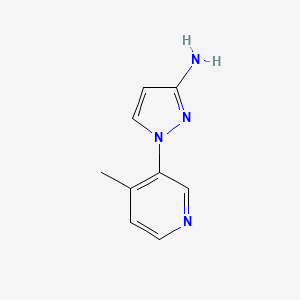
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)

![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)

